Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate
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Overview
Description
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol or halohydrin precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein modification, or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)benzoate
- Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)propanoate
Uniqueness
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate is unique due to its combination of a Boc protecting group, an oxetane ring, and a methyl ester functional group. This combination provides a versatile platform for further chemical modifications and applications in various fields. The presence of the oxetane ring, in particular, imparts unique reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
AEEKGWYJXBGAMG-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Origin of Product |
United States |
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